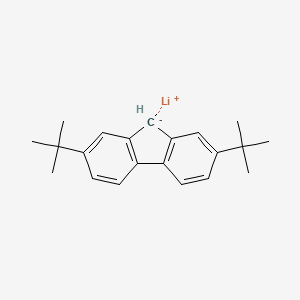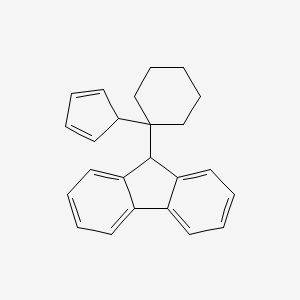
9-Dimethylsilylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Dimethylsilylfluorene (9-DSF) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile fluorophore that is used in a variety of biochemical and physiological studies due to its unique properties. 9-DSF is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy, flow cytometry, and imaging. Furthermore, 9-DSF has been used in studies of cell signaling, gene expression, and protein-protein interactions.
Aplicaciones Científicas De Investigación
9-Dimethylsilylfluorene has a wide range of applications in scientific research. It has been used in a variety of studies such as cell signaling, gene expression, and protein-protein interactions. 9-Dimethylsilylfluorene is also used in fluorescence microscopy, flow cytometry, and imaging. It is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for these applications.
Mecanismo De Acción
9-Dimethylsilylfluorene is a fluorophore, which means that it is able to absorb and emit light. When 9-Dimethylsilylfluorene is exposed to light, it absorbs the energy and undergoes a transition from the ground state to an excited state. In the excited state, the molecule can emit light in the visible and NIR ranges of the electromagnetic spectrum. The intensity of the emitted light is proportional to the amount of energy absorbed.
Biochemical and Physiological Effects
9-Dimethylsilylfluorene has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and toxins on cells, as well as to study the effects of gene expression on cell physiology. 9-Dimethylsilylfluorene has also been used to study the effects of cell signaling pathways on cell physiology. It has been used to study the effects of hormones and growth factors on cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Dimethylsilylfluorene has several advantages for lab experiments. It is a highly fluorescent molecule that is able to emit light in both the visible and NIR ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy and flow cytometry. Furthermore, 9-Dimethylsilylfluorene is a relatively inexpensive fluorophore, and its synthesis is both efficient and cost-effective.
However, there are some limitations to using 9-Dimethylsilylfluorene in lab experiments. It is not as photostable as some other fluorophores, meaning that it can degrade over time when exposed to light. Furthermore, 9-Dimethylsilylfluorene is not as sensitive as some other fluorophores, meaning that it may not be able to detect low concentrations of molecules.
Direcciones Futuras
There are several potential future directions for research involving 9-Dimethylsilylfluorene. One potential direction is to use 9-Dimethylsilylfluorene to study the effects of environmental factors on cell physiology. Another potential direction is to use 9-Dimethylsilylfluorene to study the effects of drugs and toxins on cells. Additionally, 9-Dimethylsilylfluorene could be used to study the effects of gene expression on cell behavior. Finally, 9-Dimethylsilylfluorene could be used to study the effects of cell signaling pathways on cell physiology.
Métodos De Síntesis
9-Dimethylsilylfluorene is synthesized from 3-methylsilylfluorene, which is a precursor compound. The synthesis of 9-Dimethylsilylfluorene involves a series of chemical reactions including an oxidation reaction, a Wittig reaction, and a nucleophilic substitution reaction. The oxidation reaction is used to convert 3-methylsilylfluorene to the corresponding aldehyde, followed by a Wittig reaction to form the corresponding alkene. Finally, a nucleophilic substitution reaction is used to convert the alkene to 9-Dimethylsilylfluorene. The synthesis of 9-Dimethylsilylfluorene has been reported to be both efficient and cost-effective.
Propiedades
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dimethylsilylfluorene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)










